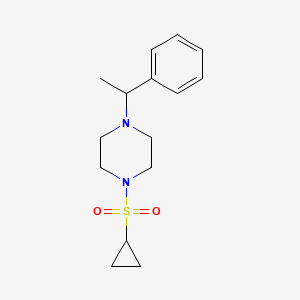
6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide typically involves the condensation of ethyl 4,6-dichloropyrimidine-5-carboxylate with 4-fluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other amines or carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
科学的研究の応用
6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmacology: It is explored for its neuroprotective and anti-neuroinflammatory properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), reducing inflammation . Additionally, it can interact with neuroreceptors, providing neuroprotective effects by modulating signaling pathways involved in neuronal survival and inflammation .
類似化合物との比較
Similar Compounds
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile: Known for its anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidine: Exhibits anticancer activity and is used as a CDK2 inhibitor.
4-(2-(6-amino-4-oxo-4,5-dihydro-3H-pyrimidin-2-yl)ethyl)-N-(4-fluorophenyl)pyrimidine-4-carboxamide: Studied for its antiviral activity.
Uniqueness
6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of ethyl and fluorophenyl groups enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.
特性
分子式 |
C13H12FN3O |
|---|---|
分子量 |
245.25 g/mol |
IUPAC名 |
6-ethyl-N-(4-fluorophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H12FN3O/c1-2-10-7-12(16-8-15-10)13(18)17-11-5-3-9(14)4-6-11/h3-8H,2H2,1H3,(H,17,18) |
InChIキー |
GPQINTKPEUPTPW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B15115568.png)

![3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115587.png)
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B15115588.png)
![1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15115591.png)
![3-Cyclopropyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15115594.png)

![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B15115604.png)

![3-Tert-butyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridazine](/img/structure/B15115614.png)
![3-[(3-Methylphenoxy)methyl]oxolane](/img/structure/B15115627.png)
![4-Methoxy-7-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15115636.png)
![5-Bromo-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine](/img/structure/B15115637.png)
![9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine](/img/structure/B15115639.png)
